molecular formula C11H17Cl2FN2 B2761952 N-(2-fluorophenyl)piperidin-4-amine CAS No. 886507-17-1

N-(2-fluorophenyl)piperidin-4-amine

Cat. No.: B2761952
CAS No.: 886507-17-1
M. Wt: 267.17
InChI Key: PKDJOHIHKKKLCS-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry:

N-(2-fluorophenyl)piperidin-4-amine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities and materials .

Biology:

In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of piperidine derivatives. It serves as a model compound for understanding the interactions of fluorinated amines with biological targets .

Medicine:

Its structural features make it a candidate for developing drugs targeting specific receptors or enzymes .

Industry:

In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .

Safety and Hazards

Safety information for N-(2-fluorophenyl)piperidin-4-amine indicates that it has a GHS07 pictogram and a warning signal word . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N-(2-fluorophenyl)piperidin-4-amine typically involves the reaction of 2-fluoroaniline with piperidine under specific conditions. One common method is the reductive amination of 2-fluorobenzaldehyde with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.

Industrial Production Methods:

Industrial production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-fluorophenyl)piperidin-4-amine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form secondary amines or other reduced products using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.

    Substitution: Nucleophiles like hydroxylamine, ammonia, solvents like ethanol or methanol.

Major Products Formed:

    Oxidation: N-oxides, hydroxylated derivatives.

    Reduction: Secondary amines, de-fluorinated products.

    Substitution: Hydroxylated or aminated derivatives.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The piperidine ring provides a scaffold that can interact with various biological pathways, leading to desired pharmacological effects .

Comparison with Similar Compounds

    N-phenylpiperidin-4-amine: Lacks the fluorine atom, resulting in different chemical and biological properties.

    N-(2-chlorophenyl)piperidin-4-amine: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.

    N-(2-bromophenyl)piperidin-4-amine:

Uniqueness:

N-(2-fluorophenyl)piperidin-4-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound in various scientific fields .

Properties

IUPAC Name

N-(2-fluorophenyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9,13-14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTMDHYTCLTFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001292800
Record name N-(2-Fluorophenyl)-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001292800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886507-17-1
Record name N-(2-Fluorophenyl)-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886507-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Fluorophenyl)-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001292800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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